N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-(triazol-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c19-13(14-10-12-2-1-9-20-12)17-6-3-11(4-7-17)18-8-5-15-16-18/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEZSMHKLHRPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a thiophene derivative, the thiophene ring is functionalized with a suitable leaving group.
Triazole ring formation: The 1H-1,2,3-triazole ring is synthesized via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Piperidine ring incorporation: The piperidine ring is introduced through nucleophilic substitution reactions, where the thiophene derivative reacts with a piperidine derivative.
Amide bond formation: The final step involves coupling the triazole-piperidine intermediate with a carboxylic acid derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing triazole and piperidine moieties exhibit significant antimicrobial properties. N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been studied for its efficacy against various bacterial strains. For instance, derivatives of triazole have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like vancomycin .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in several cancer types. Studies have demonstrated that modifications in the piperidine ring can enhance cytotoxicity against specific cancer cell lines .
Neuropharmacological Effects
this compound may also influence neuropharmacological pathways. Research into similar compounds indicates their potential as anxiolytics or antidepressants by modulating neurotransmitter systems .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Studies have utilized computational modeling and molecular dynamics simulations to predict how variations in the chemical structure affect biological activity. For example, substituting different groups on the piperidine or triazole rings can lead to enhanced binding affinity for specific biological targets .
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing new materials with specific mechanical and thermal properties. The compound's ability to form strong intermolecular interactions makes it a candidate for enhancing the performance of polymer composites .
Sensors and Catalysts
Due to its unique electronic properties stemming from the thiophene and triazole components, this compound can be utilized in sensor technology and catalysis. Research shows that triazole derivatives can act as effective sensors for detecting metal ions or gases due to their high sensitivity and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound shares structural motifs with several piperidine- and triazole-containing derivatives. Key comparisons include:
Key Observations :
- Triazole Positioning : The target compound and ’s cyclohexylethyl derivative both feature 1,4-substituted triazoles, whereas ’s compounds (9a–e) use triazoles as linkers between acetamide and aryl-thiazole groups.
- Heterocycle Diversity : The target compound’s thiophene group contrasts with benzimidazole (9a–e), thiazole (9a–e, 3ma), and benzoxazole () moieties in analogs. Thiophene’s electron-rich nature may enhance π-stacking compared to bulkier aryl groups.
- Synthetic Routes : CuAAC dominates for triazole formation , but 3ma employs rhodium-catalyzed annulation, highlighting alternative strategies for complex heterocycles .
Physicochemical and Pharmacological Properties
While explicit data on solubility, bioavailability, or binding affinity are absent in the evidence, inferences can be drawn:
- Hydrophilicity : The target compound’s carboxamide and triazole groups likely improve water solubility compared to ’s benzoxazolo-thiazole derivative, which has a larger hydrophobic surface.
- Bioactivity : Docking studies in suggest triazole-thiazole derivatives (e.g., 9c) interact with enzyme active sites via hydrogen bonds and hydrophobic contacts . The target compound’s thiophene may confer similar binding modes but with distinct electronic profiles.
Biological Activity
N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring linked to a triazole moiety via a methylene bridge, with a piperidine ring contributing to its overall structure. This unique combination of heterocyclic rings enhances the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit critical enzymes involved in microbial growth, leading to antimicrobial effects.
- Receptor Modulation: It can bind to various receptors, potentially modulating their activity and influencing cellular pathways.
These interactions suggest that the compound could serve as a lead for developing new therapeutic agents.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains by inhibiting essential enzymes necessary for their growth. For instance, derivatives of this compound have demonstrated promising results in inhibiting Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
Anticancer Potential
The compound has also been explored for its anticancer properties . Studies have reported that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. This suggests potential applications in chemoprevention and chemotherapy.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring: Functionalization of thiophene derivatives.
- Triazole Ring Formation: Cycloaddition reactions utilizing azides and alkynes.
- Piperidine Incorporation: Nucleophilic substitution reactions.
- Amide Bond Formation: Coupling with carboxylic acid derivatives.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to synthesize the 1,2,3-triazole moiety (see ). Terminal alkynes and azides react regiospecifically under Cu(I) catalysis, producing 1,4-substituted triazoles with >95% conversion in most cases .
- Amide coupling : The thiophen-2-ylmethyl group can be introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between a piperidine-carboxylic acid derivative and 2-aminomethylthiophene. Solvent choice (e.g., DMF vs. THF) and stoichiometry of reactants significantly impact yields (e.g., yields ranging from 6% to 39% in analogous syntheses; see ).
- Critical Factors :
- Temperature control during CuAAC to avoid side reactions.
- Use of Lawesson’s reagent for thioamide intermediates ( ).
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- 1H/13C NMR : Confirms regiochemistry of the triazole ring and absence of unreacted starting materials. For example, shifts at δ 7.5–8.0 ppm (triazole protons) and δ 4.0–4.5 ppm (piperidine N-CH2) are diagnostic ( ).
- HPLC : Purity >98% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients ( ).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values ( ).
Q. What role does the 1,2,3-triazole moiety play in the compound’s physicochemical properties?
- The triazole ring enhances metabolic stability and hydrogen-bonding capacity , critical for target engagement. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., observed in kinase inhibitors; ).
- Computational studies (e.g., DFT) predict logP values ~2.5–3.0, indicating moderate lipophilicity suitable for cell permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed biological activity for this compound?
- Approach :
- Co-crystallization Studies : Use SHELXL for high-resolution X-ray refinement (e.g., R factor <0.06) to verify binding modes ( ). For example, SHELXPRO can model ligand-protein interactions, identifying mismatches between docking predictions (e.g., AutoDock Vina) and experimental electron density maps .
- SAR Expansion : Synthesize analogs with modified thiophene or piperidine substituents to isolate contributions of specific functional groups ( ).
Q. What computational strategies are recommended for optimizing the compound’s target selectivity?
- Docking and MD Simulations :
- Glide/SP or GOLD for rigid-receptor docking. For flexible targets (e.g., GPCRs), use RosettaLigand with backbone sampling .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds between the triazole and catalytic residues (e.g., Asp/Lys in proteases; ).
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Optimization Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
